RTI-13951-33 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

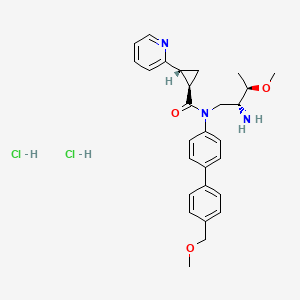

(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O3.2ClH/c1-19(34-3)26(29)17-31(28(32)25-16-24(25)27-6-4-5-15-30-27)23-13-11-22(12-14-23)21-9-7-20(8-10-21)18-33-2;;/h4-15,19,24-26H,16-18,29H2,1-3H3;2*1H/t19-,24-,25-,26-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUXFGDNARDKIP-DBJQVROASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)C3CC3C4=CC=CC=N4)N)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4)N)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RTI-13951-33 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-13951-33 hydrochloride is a potent, selective, and brain-penetrant small molecule agonist for the orphan G protein-coupled receptor 88 (GPR88).[1][2] This technical guide delineates the mechanism of action of RTI-13951-33, summarizing its binding affinity, functional potency, and signaling pathways. The information presented is collated from in vitro and in vivo studies, providing a comprehensive overview for researchers in neuropharmacology and drug development.

Primary Molecular Target: GPR88

The principal molecular target of RTI-13951-33 is the orphan G protein-coupled receptor GPR88.[1][3] GPR88 is highly expressed in the striatum, a key component of the basal ganglia involved in motor control, reward, and cognition.[3][4] Studies utilizing GPR88 knockout mice have implicated the receptor in a range of neuropsychiatric and neurological conditions, highlighting its potential as a therapeutic target.[3][4]

Binding Affinity and Potency

RTI-13951-33 exhibits a strong binding affinity and functional potency at the GPR88 receptor. Quantitative data from various assays are summarized in the table below.

| Parameter | Value | Assay Type | Cell/Tissue Type | Reference |

| EC₅₀ | 25 nM | cAMP Functional Assay | --- | [1][2][5][6] |

| EC₅₀ | 45 nM | cAMP Functional Assay | --- | [3] |

| EC₅₀ | 535 nM | [³⁵S]GTPγS Binding Assay | Mouse Striatal Membranes | [3][5][6] |

| Kᵢ | 224 nM | Radioligand Competition Binding | --- | [3] |

| KD | 85 nM | Saturation Binding ([³H]RTI-33) | PPLS-HA-hGPR88-CHO cells | [3] |

Functional Activity: GPR88 Agonism

RTI-13951-33 functions as a GPR88 agonist.[1][2] This is demonstrated by its ability to stimulate [³⁵S]GTPγS binding in mouse striatal membranes, an effect that is absent in tissues from GPR88 knockout mice.[3][5][6] Furthermore, its activity in cAMP functional assays confirms its agonistic properties.[1][2][3]

Signaling Pathway

GPR88 is a Gαi/o-coupled receptor.[3][7] Activation of GPR88 by an agonist like RTI-13951-33 is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is a hallmark of Gαi/o-coupled GPCRs. The stimulation of [³⁵S]GTPγS binding further supports the engagement of G protein-mediated signaling pathways.[3][5][6]

Caption: GPR88 Signaling Pathway Activation by RTI-13951-33.

Selectivity Profile

RTI-13951-33 demonstrates high selectivity for GPR88. Screening against a panel of over 60 central nervous system targets, including other GPCRs, ion channels, and neurotransmitter transporters, revealed no significant binding affinities.[3] Weak affinities were noted for the kappa opioid receptor (KOR; Ki = 2.29 μM), vesicular monoamine transporter (VMAT; Ki = 4.23 μM), and a moderate affinity for the serotonin transporter (SERT; Ki = 0.75 μM).[5][6] However, its functional inhibition of SERT is poor (IC₅₀ = 25.1 ± 2.7 μM).[5][6]

Experimental Protocols

Radioligand Saturation Binding Assay

-

Objective: To determine the affinity (KD) and density (Bmax) of a radiolabeled ligand for its receptor.

-

Methodology: Membranes from cells expressing the target receptor (e.g., PPLS-HA-hGPR88-CHO cells) are incubated with increasing concentrations of a radiolabeled ligand (e.g., [³H]RTI-33).[3] Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 μM RTI-13951-33).[3] The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the filters is quantified. Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed using non-linear regression to determine KD and Bmax.[3]

Caption: Experimental Workflow for Radioligand Saturation Binding Assay.

cAMP Functional Assay

-

Objective: To measure the functional potency of a compound in modulating cAMP levels.

-

Methodology: Cells expressing the Gαi/o-coupled receptor of interest are treated with the test compound at various concentrations. The Gαi/o activation leads to inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP. The cAMP levels are then measured using various detection methods, such as competitive immunoassays or reporter gene assays. The data are plotted as a concentration-response curve to determine the EC₅₀ of the compound.

[³⁵S]GTPγS Binding Assay

-

Objective: To measure the activation of G proteins by a GPCR agonist.

-

Methodology: Cell membranes containing the receptor of interest are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The amount of membrane-bound [³⁵S]GTPγS is then quantified by scintillation counting after separating the bound from free radioligand, typically by filtration. An increase in [³⁵S]GTPγS binding indicates G protein activation.

Caption: Experimental Workflow for [³⁵S]GTPγS Binding Assay.

In Vivo Effects

RTI-13951-33 is brain-penetrant and has demonstrated efficacy in animal models.[1][7] Notably, it has been shown to reduce alcohol intake and preference in wild-type mice, an effect that is absent in GPR88 knockout mice, confirming the in vivo target engagement.[3][8] These findings suggest that GPR88 agonism may be a viable therapeutic strategy for alcohol use disorders.[7][8]

Conclusion

This compound is a well-characterized GPR88 agonist with high potency and selectivity. Its mechanism of action involves the activation of the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and subsequent downstream cellular effects. The detailed understanding of its pharmacological profile, supported by robust in vitro and in vivo data, establishes RTI-13951-33 as a valuable tool for elucidating the physiological roles of GPR88 and as a lead compound for the development of novel therapeutics targeting this receptor.

References

- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]

- 2. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]

- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

RTI-13951-33 Hydrochloride: A Technical Guide to its Interaction with the Orphan Receptor GPR88

For Researchers, Scientists, and Drug Development Professionals

Core Summary

RTI-13951-33 hydrochloride is a potent, selective, and brain-penetrant agonist for the orphan G protein-coupled receptor 88 (GPR88).[1][2] This technical guide provides a comprehensive overview of its target receptor, binding profile, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams in the DOT language.

Primary Target Receptor: GPR88

The principal molecular target of this compound is the orphan G protein-coupled receptor GPR88.[1][2][3] GPR88 is predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward processing.[3] RTI-13951-33 acts as an agonist, activating the receptor and initiating downstream signaling cascades.[1][2]

GPR88 Signaling Pathway

GPR88 couples to inhibitory G proteins of the Gαi/o family.[4] Upon agonist binding, such as with RTI-13951-33, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing neuronal excitability.

Quantitative Data

The potency and selectivity of RTI-13951-33 have been determined through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: GPR88 Agonist Activity of RTI-13951-33

| Assay Type | Cell Line/Tissue | Parameter | Value (nM) | Reference |

| cAMP Functional Assay | - | EC50 | 25 | [1][2] |

| [35S]GTPγS Binding Assay | Mouse Striatal Membranes | EC50 | 535 |

Table 2: Off-Target Binding Profile of RTI-13951-33

| Target | Assay Type | Parameter | Value (µM) | Reference |

| Kappa Opioid Receptor (KOR) | Binding Affinity | Ki | 2.29 | |

| Vesicular Monoamine Transporter (VMAT) | Binding Affinity | Ki | 4.23 | |

| Serotonin Transporter (SERT) | Binding Affinity | Ki | 0.75 | |

| Serotonin Transporter (SERT) | Inhibition | IC50 | 25.1 |

Note: RTI-13951-33 displayed no significant off-target activity at 38 other GPCRs, ion channels, and neurotransmitter transporters that were tested.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the key experiments used to characterize RTI-13951-33.

cAMP Accumulation Assay

This assay determines the functional potency of GPR88 agonists by measuring the inhibition of adenylyl cyclase activity.

Experimental Workflow:

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human GPR88 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are harvested and seeded into 384-well white assay plates and allowed to adhere overnight.

-

Compound Treatment: The growth medium is replaced with a serum-free medium. Cells are then treated with varying concentrations of RTI-13951-33 in the presence of forskolin (an adenylyl cyclase activator, typically at a final concentration of 3 µM) to stimulate cAMP production.

-

Incubation: The plates are incubated for 30 minutes at room temperature.

-

cAMP Detection: Intracellular cAMP levels are measured using a commercial time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit (e.g., LANCE cAMP assay kit) according to the manufacturer's instructions. This involves lysing the cells and adding detection reagents.

-

Data Analysis: The TR-FRET signal, which is inversely proportional to the cAMP concentration, is measured using a compatible plate reader. The data are normalized and plotted against the logarithm of the RTI-13951-33 concentration to determine the EC50 value using a sigmoidal dose-response curve.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by a GPCR agonist, confirming the Gαi/o coupling of GPR88.

Experimental Workflow:

Methodology:

-

Membrane Preparation: Striatal tissue from mice is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Binding Reaction: In a 96-well plate, the membrane preparation (typically 5-20 µg of protein per well) is incubated with varying concentrations of RTI-13951-33, a fixed concentration of GDP (e.g., 10-100 µM), and [35S]GTPγS (typically 0.05-0.1 nM).

-

Incubation: The plate is incubated at 30°C for 60 minutes with gentle shaking to allow for the binding of [35S]GTPγS to the activated G proteins.

-

Termination and Filtration: The reaction is terminated by rapid filtration through a 96-well filter plate (e.g., GF/B filters) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: Non-specific binding, determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM), is subtracted from the total binding to calculate specific binding. The specific binding is then plotted against the logarithm of the RTI-13951-33 concentration to determine the EC50 and Bmax values.

Conclusion

This compound is a well-characterized and selective agonist of the orphan receptor GPR88. Its ability to potently activate GPR88 and modulate the Gαi/o-cAMP signaling pathway makes it an invaluable tool for researchers investigating the physiological and pathological roles of this receptor. The detailed protocols provided herein should facilitate the replication and advancement of research in this area, ultimately contributing to a better understanding of GPR88 and its potential as a therapeutic target for various neuropsychiatric disorders.

References

- 1. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orphan receptor GPR88 as a potential therapeutic target for CNS disorders – an in silico approach | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

RTI-13951-33 Hydrochloride: A Comprehensive Technical Guide to its GPR88 Agonist Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the GPR88 agonist, RTI-13951-33 hydrochloride. It focuses on its selectivity profile, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action. This document is intended to serve as a core resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Core Compound Profile: this compound

RTI-13951-33 is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88), a receptor predominantly expressed in the striatum of the brain.[1][2] Its high selectivity and brain-penetrant properties make it a valuable pharmacological tool for investigating the physiological roles of GPR88 and for exploring its therapeutic potential in various central nervous system (CNS) disorders, including alcohol use disorder.[1][2][3]

Quantitative Agonist Activity and Selectivity

The following tables summarize the key quantitative data that define the potency and selectivity of RTI-13951-33 at the GPR88 receptor.

Table 1: In Vitro GPR88 Agonist Potency of RTI-13951-33

| Assay Type | Parameter | Value (nM) | Cell/Tissue System |

| cAMP Functional Assay | EC50 | 25[1][2][4] | In vitro |

| cAMP Functional Assay | EC50 | 45[5] | In vitro |

| [35S]GTPγS Binding Assay | EC50 | 535[5] | Mouse striatal membranes |

| [35S]GTPγS Binding Assay | EC50 | 65[6] | PPLS-HA-hGPR88-CHO cells |

| Radioligand Binding Assay | Ki | 224[5] | PPLS-HA-hGPR88-CHO cells |

EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible effect. Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor.

Table 2: Selectivity Profile of RTI-13951-33

| Target Class | Number of Targets Screened | Activity |

| GPCRs, Ion Channels, Neurotransmitter Transporters | 38[1][2] | No significant off-target activity |

| GPCRs, Ion Channels, Neurotransmitter Transporters | >60[5] | No significant binding affinities |

GPR88 Signaling Pathway

Activation of GPR88 by an agonist like RTI-13951-33 initiates a specific intracellular signaling cascade. GPR88 couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase.[1][7] This inhibition results in a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger molecule.[1][7]

Caption: GPR88 signaling pathway initiated by RTI-13951-33.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the GPR88 agonist activity of RTI-13951-33.

cAMP Accumulation Assay

This assay quantifies the ability of an agonist to inhibit the production of cAMP.

Caption: Experimental workflow for the cAMP accumulation assay.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably overexpressing the human GPR88 receptor are cultured under standard conditions.[8]

-

Assay Procedure: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.[8]

-

Compound Addition: Increasing concentrations of RTI-13951-33 are added to the cells.

-

Detection: Following incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.[8]

-

Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is plotted against the logarithm of the RTI-13951-33 concentration to determine the EC50 value.[8]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by a GPCR agonist.

Caption: Experimental workflow for the [35S]GTPγS binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing GPR88 or from tissues with high endogenous expression, such as the mouse striatum.[5][6]

-

Binding Reaction: The membranes are incubated in a buffer containing GDP (to ensure G proteins are in their inactive state), varying concentrations of RTI-13951-33, and the radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS.[6]

-

Termination and Separation: The binding reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). The specific binding is then plotted against the logarithm of the RTI-13951-33 concentration to calculate the EC50 value.[6]

Conclusion

This compound stands out as a highly potent and selective GPR88 agonist. The quantitative data from in vitro functional and binding assays consistently demonstrate its sub-micromolar to low nanomolar potency at the GPR88 receptor, coupled with a clean off-target profile against a broad range of other CNS targets. The detailed experimental protocols provide a foundation for the continued investigation and validation of this and other GPR88-targeting compounds. The well-defined GPR88 signaling pathway, initiated by RTI-13951-33, offers a clear mechanism of action for its observed physiological effects. This comprehensive technical guide underscores the value of RTI-13951-33 as a critical tool for advancing our understanding of GPR88 biology and for the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]

- 3. researchgate.net [researchgate.net]

- 4. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]

- 5. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

RTI-13951-33 Hydrochloride: An In-depth Technical Guide on In Vitro Potency and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-13951-33 hydrochloride is a potent, selective, and brain-penetrant agonist for the orphan G protein-coupled receptor 88 (GPR88).[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the in vitro potency of this compound, focusing on its EC50 values and the experimental protocols used for their determination. Additionally, it elucidates the signaling pathway of GPR88 and outlines the experimental workflows.

In Vitro Potency of this compound

This compound's primary pharmacological activity is as a potent agonist at the GPR88 receptor. Its potency has been quantified through various in vitro functional assays, primarily cAMP accumulation assays and [³⁵S]GTPγS binding assays.

Table 1: Summary of In Vitro Potency Data for this compound

| Target | Assay Type | Cell Line/System | Potency (EC₅₀/Kᵢ/IC₅₀) | Reference |

| GPR88 | cAMP Functional Assay | Not specified | 25 nM (EC₅₀) | [1][2][3][4][5][6] |

| GPR88 | [³⁵S]GTPγS Binding Assay | Mouse Striatal Membranes | 535 nM (EC₅₀) | [2][3][4] |

| Serotonin Transporter (SERT) | Binding Affinity | Not specified | 0.75 µM (Kᵢ) | [2][3][4] |

| Serotonin Transporter (SERT) | Inhibition | Not specified | 25.1 ± 2.7 µM (IC₅₀) | [2][3] |

| Kappa Opioid Receptor (KOR) | Binding Affinity | Not specified | 2.29 µM (Kᵢ) | [2][3][4] |

| Vesicular Monoamine Transporter (VMAT) | Binding Affinity | Not specified | 4.23 µM (Kᵢ) | [2][3][4] |

Note: EC₅₀ (Half-maximal effective concentration) reflects the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Kᵢ (Inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme or receptor. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

RTI-13951-33 has been shown to have no significant off-target activity at 38 other GPCRs, ion channels, and neurotransmitter transporters.[7][8]

GPR88 Signaling Pathway

GPR88 is an orphan G protein-coupled receptor that is predominantly expressed in the striatum region of the brain. It couples to Gαi/o proteins, a class of G proteins that inhibit the activity of adenylyl cyclase.[1] Activation of GPR88 by an agonist like RTI-13951-33 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

Caption: GPR88 Signaling Pathway Activation.

Experimental Protocols

The in vitro potency of this compound is primarily determined by cAMP functional assays and GTPγS binding assays.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP). Since GPR88 is a Gαi/o-coupled receptor, its activation by an agonist like RTI-13951-33 will lead to a decrease in cAMP levels.

Principle:

To quantify the agonist-induced decrease in cAMP, intracellular cAMP levels are first artificially elevated using forskolin, a direct activator of adenylyl cyclase. The GPR88 agonist is then added, and its ability to inhibit the forskolin-stimulated cAMP production is measured.[1] The potency of the agonist is determined by generating a dose-response curve and calculating the EC₅₀ value.

Experimental Workflow:

Caption: Workflow for a cAMP Functional Assay.

[³⁵S]GTPγS Binding Assay

This is a functional assay that directly measures the activation of G proteins, which is an early event in the GPCR signaling cascade.

Principle:

When a GPCR is activated by an agonist, it catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the associated G protein. In this assay, a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used.[9] Upon receptor activation, [³⁵S]GTPγS binds to the Gα subunit. Since [³⁵S]GTPγS is resistant to hydrolysis, it accumulates in the cell membranes, and the amount of accumulated radioactivity is proportional to the level of G protein activation.[9]

Experimental Workflow:

Caption: Workflow for a [³⁵S]GTPγS Binding Assay.

Conclusion

This compound is a potent and selective GPR88 agonist with well-characterized in vitro activity. The data presented in this guide, along with the detailed experimental protocols and signaling pathway information, provide a solid foundation for researchers and drug development professionals working with this compound. The use of standardized in vitro assays such as cAMP functional assays and [³⁵S]GTPγS binding assays is crucial for accurately determining its potency and understanding its mechanism of action at the GPR88 receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]

- 8. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]

- 9. benchchem.com [benchchem.com]

Brain Penetrability of the GPR88 Agonist RTI-13951-33 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetrability of RTI-13951-33 hydrochloride, a potent and selective agonist for the orphan G protein-coupled receptor GPR88. The following sections detail quantitative pharmacokinetic data, experimental methodologies, and relevant signaling pathways to support further research and development of this compound for neurological and psychiatric disorders.

Quantitative Pharmacokinetic Data

The brain penetrability of this compound has been assessed in preclinical rodent models. The data consistently demonstrates that the compound crosses the blood-brain barrier and achieves significant concentrations in the central nervous system.

Table 1: Pharmacokinetic Parameters of RTI-13951-33 in Rats[1][2][3]

| Parameter | Value | Units | Experimental Conditions |

| Administration Route | Intraperitoneal (i.p.) | - | Single dose |

| Dose | 10 | mg/kg | - |

| Brain Cmax | 287 | ng/mL | - |

| Plasma Cmax | 874 | ng/mL | - |

| Brain Tmax | 60 | minutes | - |

| Plasma Tmax | 15 | minutes | - |

| Brain Half-life (t1/2) | 87 | minutes | - |

| Plasma Half-life (t1/2) | 48 | minutes | - |

| Brain to Plasma AUC Ratio | 0.5 | - | Ratio of the area under the curve from time 0 to infinity |

Table 2: Pharmacokinetic Parameters of RTI-13951-33 in Mice[2][4]

| Parameter | Value | Units | Experimental Conditions |

| Administration Route | Intraperitoneal (i.p.) | - | Single dose |

| Dose | 10 | mg/kg | - |

| Brain/Plasma Ratio at 30 min | 0.4 | - | - |

| Plasma Half-life (t1/2) | 0.7 | hours | - |

| Plasma Clearance (CL) | 352 | mL/min/kg | - |

Experimental Protocols

The pharmacokinetic parameters presented above were determined through in vivo studies in rodents. While specific, detailed institutional protocols may vary, the general methodology is outlined below.

Animal Studies

Pharmacokinetic studies were conducted in male Sprague-Dawley rats and C57BL/6J mice.[1][2][3] Animals were administered a single intraperitoneal (i.p.) injection of this compound, typically at a dose of 10 mg/kg.[1][2][3]

Sample Collection

At predetermined time points following compound administration, blood and brain tissue samples were collected. Blood samples were typically collected via cardiac puncture or other appropriate methods and processed to obtain plasma.[4] Brain tissue was harvested and homogenized for analysis.

Bioanalytical Method

Concentrations of RTI-13951-33 in plasma and brain homogenates were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] This technique offers high sensitivity and selectivity for the accurate measurement of drug concentrations in complex biological matrices. The general workflow for such an analysis is depicted below.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of RTI-13951-33's action and evaluation, the following diagrams illustrate its signaling pathway and a generalized experimental workflow for pharmacokinetic analysis.

Caption: GPR88 Signaling Pathway.

Caption: Pharmacokinetic Study Workflow.

Mechanism of Action: GPR88 Agonism

This compound acts as a potent and selective agonist at the GPR88 receptor.[2][5][6][7] GPR88 is an orphan G protein-coupled receptor that is highly expressed in the striatum.[7] It is known to couple to Gi/o proteins.[6] Activation of Gi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] This reduction in cAMP levels can modulate the activity of downstream signaling pathways, such as protein kinase A (PKA), ultimately influencing neuronal activity. The agonistic activity of RTI-13951-33 at GPR88 is believed to underlie its observed pharmacological effects, including the reduction of alcohol intake and seeking behaviors in preclinical models.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]

- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]

- 6. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

RTI-13951-33 Hydrochloride: A Novel GPR88 Agonist for Alcohol Use Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Alcohol Use Disorder (AUD) is a significant global health issue with limited effective therapeutic options. Recent research has identified the orphan G-protein coupled receptor 88 (GPR88) as a promising novel target for the treatment of AUD. RTI-13951-33 hydrochloride, a potent and selective GPR88 agonist, has demonstrated considerable preclinical efficacy in reducing alcohol consumption and seeking behaviors. This technical guide provides a comprehensive overview of the role of RTI-13951-33 in AUD, detailing its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Core Mechanism of Action

RTI-13951-33 acts as a potent agonist at the GPR88 receptor, which is highly expressed in the striatum, a key brain region implicated in reward and addiction. GPR88 is an orphan G-protein-coupled receptor that couples to Gαi/o proteins. Activation of GPR88 by an agonist like RTI-13951-33 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling pathway is believed to underlie the observed reductions in alcohol-related behaviors.[1]

Signaling Pathway Diagram

Caption: GPR88 Signaling Pathway.

Preclinical Efficacy and Pharmacokinetics

RTI-13951-33 has been evaluated in several rodent models of AUD, consistently demonstrating a reduction in alcohol intake and seeking behaviors. The specificity of its action is confirmed by the lack of effect in GPR88 knockout mice.[2][3][4][5]

Quantitative Data Summary

| Parameter | Species | Value | Assay | Reference |

| In Vitro Potency | ||||

| EC50 | - | 25 nM | cAMP functional assay | [5][6] |

| Pharmacokinetics | ||||

| Half-life (t1/2) | Mouse | 0.7 h | Plasma | [3] |

| Clearance (CL) | Mouse | 352 mL/min/kg | Plasma | [3] |

| Brain/Plasma Ratio | Mouse | 0.4 (at 30 min) | - | [3] |

| Brain Cmax | Rat | 287 ng/mL (at 10 mg/kg, i.p.) | - | [2] |

| Brain Half-life (t1/2) | Rat | ~1.5 h | - | [2] |

| In Vivo Efficacy | ||||

| Alcohol Intake Reduction | Mouse (C57BL/6J) | Significant at 30 mg/kg, i.p. | Intermittent Access 2-Bottle Choice | [2] |

| Binge-like Drinking Reduction | Mouse (C57BL/6J) | Significant at 30 mg/kg, i.p. | Drinking-in-the-Dark | [2][3] |

| Alcohol Self-Administration Reduction | Mouse | Significant at 30 mg/kg, i.p. | Operant Self-Administration | [2] |

| Alcohol Self-Administration Reduction | Rat | Dose-dependent | Operant Self-Administration | [3][5] |

| Alcohol-Reward Seeking Reduction | Mouse | Significant | Conditioned Place Preference | [3][5] |

Experimental Protocols

Detailed methodologies for the key behavioral assays used to evaluate the efficacy of RTI-13951-33 are provided below.

Intermittent Access Two-Bottle Choice (IA20%2BC)

This paradigm models excessive, voluntary alcohol consumption.

Experimental Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

RTI-13951-33 Hydrochloride and Striatal Function: A Technical Overview

Introduction

RTI-13951-33 hydrochloride is a potent, selective, and brain-penetrant small molecule agonist for the orphan G protein-coupled receptor 88 (GPR88).[1][2] GPR88 is highly expressed in the striatum, a key brain region involved in motor control, reward, and decision-making.[2][3] Due to its specific localization and involvement in these critical neural circuits, GPR88 has emerged as a promising therapeutic target for neuropsychiatric disorders, including addiction.[3][4] Studies utilizing GPR88 knockout mice have implicated the receptor in alcohol-seeking and drinking behaviors.[2] RTI-13951-33 is the first-generation in vivo active agonist developed to probe the therapeutic potential of GPR88 activation.[3][5] This document provides a comprehensive technical guide on the pharmacological profile of RTI-13951-33, its effects on striatal function, and the experimental methodologies used in its evaluation.

Pharmacological Data

The pharmacological characteristics of RTI-13951-33 have been determined through a series of in vitro and in vivo assays. The data highlights its potency and selectivity for GPR88.

Table 1: In Vitro Receptor Binding and Functional Potency

| Target/Assay | Parameter | Value | Species | Source |

| GPR88 | EC50 (cAMP Assay) | 25 nM | - | [1][2][6] |

| GPR88 | EC50 (cAMP Assay) | 45 nM | - | [7] |

| GPR88 | EC50 ([35S]-GTPγS Binding) | 535 nM | Mouse (striatal membranes) | [1][6][7] |

| GPR88 | Ki (Binding Affinity) | 224 nM | - | [7] |

| [3H]RTI-33 | KD (Saturation Binding) | 85 nM | - | [7] |

| Serotonin Transporter (SERT) | Ki | 0.75 μM | - | [1][6] |

| Serotonin Transporter (SERT) | IC50 | 25.1 ± 2.7 μM | - | [1][6] |

| Kappa Opioid Receptor (KOR) | Ki | 2.29 μM | - | [1][6] |

| Vesicular Monoamine Transporter (VMAT) | Ki | 4.23 μM | - | [1][6] |

Note: RTI-13951-33 showed no significant off-target activity at over 60 other CNS targets, including GPCRs, ion channels, and neurotransmitter transporters in broader screening panels.[2][7][8]

Table 2: Pharmacokinetic Properties

| Species | Dose & Route | Parameter | Value | Source |

| Rat | 10 mg/kg, i.p. | t1/2 (Plasma) | 48 min | [1][6] |

| Rat | 10 mg/kg, i.p. | t1/2 (Brain) | 87 min | [1][6] |

| Mouse | 10 mg/kg, i.p. | t1/2 (Plasma) | 0.7 h | [3] |

| Mouse | 10 mg/kg, i.p. | Brain/Plasma Ratio (at 30 min) | 0.4 | [3] |

Mechanism of Action: GPR88 Signaling Pathway

GPR88 is a Gαi-coupled receptor. As an agonist, RTI-13951-33 binds to and activates GPR88, initiating an intracellular signaling cascade. This activation leads to the inhibition of adenylyl cyclase, which subsequently reduces the intracellular concentration of cyclic AMP (cAMP). This mechanism is central to the effects of RTI-13951-33 within the striatum.

Caption: GPR88 agonist signaling cascade initiated by RTI-13951-33.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe key protocols used to characterize RTI-13951-33.

In Vitro Assays

1. cAMP Functional Assay:

-

Objective: To determine the functional potency (EC50) of RTI-13951-33 as a GPR88 agonist.

-

Methodology:

-

Stable PPLS-HA-hGPR88-CHO cells, which express the human GPR88 receptor, are utilized.[7]

-

Cells are incubated with varying concentrations of RTI-13951-33.

-

A reagent such as forskolin is used to stimulate adenylyl cyclase and induce a measurable baseline of cAMP production.

-

The activation of the Gαi-coupled GPR88 by the agonist inhibits adenylyl cyclase, leading to a dose-dependent decrease in cAMP levels.

-

cAMP levels are quantified using a suitable method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

The EC50 value is calculated from the resulting dose-response curve, representing the concentration of RTI-13951-33 that produces 50% of the maximal inhibitory effect.

-

2. [35S]-GTPγS Binding Assay:

-

Objective: To confirm GPR88-specific agonist signaling in a native tissue environment.

-

Methodology:

-

Cell membranes are prepared from the striatum of both wild-type and GPR88 knockout (KO) mice.[1][7]

-

Membranes are incubated with varying concentrations of RTI-13951-33 in the presence of GDP and the non-hydrolyzable GTP analog, [35S]-GTPγS.

-

Agonist binding to the GPR88 receptor promotes the exchange of GDP for GTP on the Gα subunit.

-

The incorporation of [35S]-GTPγS into the G protein is measured via liquid scintillation counting after separating bound from free radioligand by filtration.

-

A dose-dependent increase in [35S]-GTPγS binding indicates agonist activity. The absence of this effect in membranes from GPR88 KO mice confirms the specificity of the compound.[1][7]

-

In Vivo Behavioral Studies

The primary in vivo application of RTI-13951-33 has been to investigate its effect on alcohol consumption and seeking behaviors in rodent models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]

- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]

RTI-13951-33 hydrochloride CAS number and synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-13951-33 is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). As a brain-penetrant small molecule, it has emerged as a valuable pharmacological tool for investigating the physiological roles of GPR88 and as a potential therapeutic agent for neuropsychiatric disorders, particularly alcohol use disorder. This document provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and mechanism of action of RTI-13951-33 hydrochloride.

Chemical and Physical Properties

RTI-13951-33 is a complex small molecule with a favorable profile for CNS research. While the CAS number for the hydrochloride salt is not consistently reported, the free base is well-documented.

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| Free Base CAS Number | 2244884-08-8 | [2][3][4][5] |

| Hydrochloride CAS Number | Not consistently available | [1] |

| Molecular Formula (HCl) | C28H35Cl2N3O3 | [1] |

| Molecular Weight (HCl) | 532.50 g/mol | [1] |

| Molecular Formula (Free Base) | C28H33N3O3 | [5] |

| Molecular Weight (Free Base) | 459.58 g/mol | [5] |

| Calculated logP (clogP) | 3.34 | [6] |

| Aqueous Solubility | Enhanced compared to earlier analogs | [7] |

Synthesis of RTI-13951-33

The synthesis of RTI-13951-33 is a multi-step process involving a key Suzuki coupling reaction followed by deprotection. The detailed experimental protocol is adapted from the supplementary information of Jin et al., 2018.

Experimental Protocol

Step 1: Suzuki Coupling

-

To a solution of tert-butyl ((2R,3R)-3-methoxy-1-((4'-(methoxymethyl)-[1,1'-biphenyl]-4-yl)amino)-1-oxobutan-2-yl)carbamate (Intermediate 5) in a suitable solvent, add (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carbonyl chloride (Intermediate 4).

-

The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, for instance, K2CO3.

-

The mixture is heated under microwave irradiation at a specified temperature and time to drive the coupling reaction to completion.

-

Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the Boc-protected precursor of RTI-13951-33.

Step 2: Boc Deprotection

-

The purified Boc-protected intermediate is dissolved in a solution of 4 M HCl in dioxane.

-

The reaction mixture is stirred at room temperature for a specified period, typically 1-2 hours, to effect the removal of the Boc protecting group.

-

The solvent is evaporated under reduced pressure to yield the crude hydrochloride salt.

-

The final product, this compound, is purified by recrystallization or trituration with a suitable solvent system to afford a solid with high purity (>95%).

In Vitro Pharmacology

RTI-13951-33 demonstrates high potency and selectivity for the GPR88 receptor in various in vitro assays.

| Parameter | Value | Assay | Reference |

| EC50 | 25 nM | GPR88 cAMP functional assay | [1][8] |

| EC50 | 45 nM | in vitro cAMP functional assay | [6] |

| EC50 | 535 nM | [35S]-GTPγS binding in mouse striatal membranes | [1][5] |

| Binding Affinity (Ki) | 0.75 μM | Serotonin Transporter (SERT) | [1][5] |

| Binding Affinity (Ki) | 2.29 μM | Kappa Opioid Receptor (KOR) | [1][5] |

| Binding Affinity (Ki) | 4.23 μM | Vesicular Monoamine Transporter (VMAT) | [1][5] |

| IC50 | 25.1 ± 2.7 μM | SERT Inhibition | [1][5] |

In Vivo Pharmacokinetics

Pharmacokinetic studies in rodents have shown that RTI-13951-33 is brain-penetrant, although it exhibits a relatively short half-life.

| Parameter | Value | Species | Route | Reference |

| Half-life (t1/2) Plasma | 48 min | Rat | 10 mg/kg, i.p. | [1] |

| Half-life (t1/2) Brain | 87 min | Rat | 10 mg/kg, i.p. | [1] |

| Half-life (t1/2) Plasma | 0.7 h | Mouse | 10 mg/kg, i.p. | [9] |

| Brain/Plasma Ratio | 0.4 (at 30 min) | Mouse | 10 mg/kg, i.p. | [9] |

| Clearance (CL) | 352 mL/min/kg | Mouse | 10 mg/kg, i.p. | [9] |

Signaling Pathway and Mechanism of Action

RTI-13951-33 acts as an agonist at the GPR88 receptor, which is a Gαi/o-coupled GPCR. Activation of GPR88 by RTI-13951-33 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is believed to modulate neuronal excitability and neurotransmitter release in the striatum, where GPR88 is highly expressed.

Experimental Workflows

The evaluation of RTI-13951-33 involves a series of in vitro and in vivo experiments to characterize its pharmacological and pharmacokinetic profiles.

Conclusion

This compound is a critical tool for the study of GPR88. Its well-characterized in vitro and in vivo properties make it a standard reference compound for the development of novel GPR88 agonists with improved pharmacokinetic profiles for the potential treatment of alcohol use disorder and other neuropsychiatric conditions. Further research may focus on optimizing its metabolic stability to enhance its therapeutic potential.

References

- 1. arctomsci.com [arctomsci.com]

- 2. RTI-13951-33|2244884-08-8|COA [dcchemicals.com]

- 3. medkoo.com [medkoo.com]

- 4. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Selectivity of RTI-13951-33 Hydrochloride: An In-depth Off-Target Binding Profile

For Immediate Release

Research Triangle Park, NC – RTI-13951-33 hydrochloride, a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88), demonstrates a highly favorable off-target binding profile, underscoring its potential as a precise pharmacological tool and a promising therapeutic candidate.[1][2][3] This technical guide provides a comprehensive analysis of its binding affinities at various central nervous system (CNS) targets, detailed experimental methodologies, and a visual representation of its primary signaling pathway and the workflow used to determine its selectivity.

Executive Summary

This compound is a brain-penetrant agonist of GPR88 with an EC50 of 25 nM in a GPR88 cAMP functional assay.[1][4][5] Extensive screening has revealed that this compound possesses a high degree of selectivity for its primary target, GPR88. It displays no significant binding affinity at a broad panel of over 60 CNS targets, including G protein-coupled receptors (GPCRs), ion channels, and neurotransmitter transporters.[6] While weak affinities at the kappa opioid receptor (KOR), vesicular monoamine transporter (VMAT), and a moderate affinity at the serotonin transporter (SERT) have been noted, the compound's functional activity at these sites is minimal.[1][4][5]

Off-Target Binding Affinity Data

The selectivity of this compound has been quantitatively assessed through comprehensive binding assays. The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) at its primary target and key off-target sites.

| Target | Ligand | Assay Type | Species | Ki (μM) | IC50 (μM) | EC50 (μM) | Reference |

| GPR88 | RTI-13951-33 | cAMP Functional Assay | Not Specified | 0.025 | [1][4][5] | ||

| GPR88 | RTI-13951-33 | [35S]GTPγS Binding | Mouse | 0.535 | [1][4] | ||

| GPR88 | Unlabeled RTI-13951-33 | Competition Binding | Human | 0.224 | [6] | ||

| Kappa Opioid Receptor (KOR) | RTI-13951-33 | Not Specified | Not Specified | 2.29 | [1][4][5] | ||

| Serotonin Transporter (SERT) | RTI-13951-33 | Not Specified | Not Specified | 0.75 | 25.1 | [1][4][5] | |

| Vesicular Monoamine Transporter (VMAT) | RTI-13951-33 | Not Specified | Not Specified | 4.23 | [1][4][5] |

Experimental Protocols

The determination of the off-target binding profile of this compound involved standard, rigorous pharmacological assays.

Radioligand Binding Assays (General Protocol)

Off-target binding is typically assessed using radioligand binding assays. In these competitive binding experiments, a constant concentration of a high-affinity radiolabeled ligand for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound (this compound). The ability of the test compound to displace the radioligand from the receptor is measured, and the concentration that inhibits 50% of the specific binding (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors. In their inactive state, G proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. The [35S]GTPγS assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to activated G proteins. The amount of radioactivity incorporated into the cell membranes is proportional to the extent of G protein activation by the agonist. For RTI-13951-33, this assay was performed using mouse striatal membranes to confirm its agonist activity at GPR88.[1][4] The experiment demonstrated that RTI-13951-33 elevates [35S]-GTPγS binding in membranes from wild-type mice but not in those from GPR88 knockout mice, confirming its specificity.[1][4]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of RTI-13951-33's activity and the methods used to characterize it, the following diagrams are provided.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]

- 3. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of RTI-13951-33 Hydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo use of RTI-13951-33 hydrochloride in mice, including dosage information, detailed experimental protocols, and an overview of its mechanism of action. This document is intended to facilitate the design and execution of preclinical studies investigating the therapeutic potential of this GPR88 agonist.

Introduction

RTI-13951-33 is a potent, selective, and brain-penetrant agonist for the orphan G protein-coupled receptor 88 (GPR88).[1][2] GPR88 is highly expressed in the striatum and is implicated in various neuropsychiatric disorders, including addiction.[1][3] Studies in rodents have demonstrated that RTI-13951-33 can modulate alcohol consumption and seeking behaviors, making it a valuable tool for investigating the role of GPR88 in these processes and a promising lead compound for the development of therapeutics for alcohol use disorder.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo use of this compound in mice.

Table 1: In Vivo Dosages and Behavioral Effects

| Dosage (mg/kg) | Route of Administration | Mouse Strain | Behavioral Model | Observed Effect | Reference |

| 10 | Intraperitoneal (i.p.) | C57BL/6J | Not specified | Pharmacokinetic characterization | [4] |

| 30 | Intraperitoneal (i.p.) | C57BL/6J | Drinking-in-the-Dark | Significantly reduced alcohol intake | [4] |

| 30 | Intraperitoneal (i.p.) | C57BL/6J & Gpr88 KO | Intermittent Access Two-Bottle Choice | Reduced excessive voluntary alcohol drinking in C57BL/6J but not in Gpr88 KO mice | [3] |

| 30 | Intraperitoneal (i.p.) | C57BL/6J & Gpr88 KO | Drinking-in-the-Dark | Reduced binge-like drinking behavior in C57BL/6J but not in Gpr88 KO mice | [3] |

| 30 | Intraperitoneal (i.p.) | C57BL/6J | Conditioned Place Preference | Reduced the expression of conditioned place preference to alcohol | [3] |

Table 2: Pharmacokinetic Parameters in Mice (10 mg/kg, i.p.)

| Parameter | Value | Unit | Reference |

| Half-life (t½) | 0.7 | hours | [4] |

| Clearance (CL) | 352 | mL min⁻¹ kg⁻¹ | [4] |

| Brain/Plasma Ratio (at 30 min) | 0.4 | - | [4] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Sterile 0.9% saline solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Protocol:

-

Vehicle Preparation: Prepare sterile 0.9% saline solution. One study reports dissolving RTI-13951-33 in this vehicle. For compounds with limited solubility, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered, though it's recommended to start with the simplest vehicle.

-

Drug Dissolution:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile 0.9% saline to achieve the desired final concentration for injection. For example, to prepare a 3 mg/mL solution for a 30 mg/kg dose in a 25 g mouse (requiring 0.25 mL injection volume), dissolve 3 mg of the compound in 1 mL of saline.

-

Vortex the solution vigorously until the powder is completely dissolved.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. Commercial suppliers note that sonication may be needed for high concentrations.

-

-

Sterilization:

-

Draw the prepared solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new sterile microcentrifuge tube or directly into the injection syringes. This step ensures the removal of any potential microbial contamination.

-

-

Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 2-8°C and protect from light. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred for in vivo studies.

Intraperitoneal (i.p.) Injection in Mice

Materials:

-

Prepared and sterilized this compound solution

-

Sterile syringes (1 mL) with needles (25-27 gauge)

-

70% ethanol wipes

-

Appropriate mouse restraint device (optional)

Protocol:

-

Animal Restraint:

-

Grasp the mouse by the loose skin over the neck and back (scruffing) to immobilize the head and body.

-

Turn the mouse over to expose its abdomen, ensuring the head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

-

-

Injection Site Identification:

-

Locate the lower right or left quadrant of the abdomen. The injection should be administered off-midline to avoid the urinary bladder and cecum.

-

-

Injection Procedure:

-

Clean the injection site with a 70% ethanol wipe and allow it to dry.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate by pulling back the plunger to ensure no fluid (e.g., urine or blood) is drawn into the syringe. If fluid is aspirated, withdraw the needle and re-inject at a different site with a fresh needle and syringe.

-

Slowly and steadily inject the this compound solution.

-

Withdraw the needle smoothly.

-

-

Post-Injection Monitoring:

-

Return the mouse to its home cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

-

Drinking-in-the-Dark (DID) Behavioral Paradigm

This model is used to assess binge-like alcohol drinking behavior.

Protocol:

-

Habituation:

-

Single-house the mice and allow them to acclimate to the housing conditions for at least one week.

-

Provide ad libitum access to food and water.

-

-

Procedure:

-

Three hours into the dark cycle, remove the water bottle from the home cage.

-

Replace the water bottle with a bottle containing a 20% (v/v) ethanol solution.

-

Allow access to the ethanol solution for a predetermined period, typically 2 to 4 hours.

-

At the end of the session, replace the ethanol bottle with the water bottle.

-

-

Drug Administration:

-

On the test day, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 30-60 minutes before the start of the ethanol access period.

-

-

Data Collection:

-

Measure the volume of ethanol consumed by weighing the bottles before and after the session. Account for any spillage by using control bottles in an empty cage.

-

Calculate the ethanol intake in g/kg of body weight.

-

Intermittent Access Two-Bottle Choice Paradigm

This model assesses voluntary alcohol consumption and preference.

Protocol:

-

Acclimation:

-

Single-house the mice with ad libitum access to food and two bottles of water.

-

-

Procedure:

-

On drinking days (e.g., Monday, Wednesday, Friday), replace one of the water bottles with a bottle containing an ethanol solution (e.g., 20% v/v).

-

On the intervening days, provide two bottles of water.

-

Continue this intermittent access schedule for several weeks until a stable baseline of alcohol consumption is established.

-

-

Drug Administration:

-

Once a stable baseline is achieved, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle at a predetermined time before the start of the 24-hour drinking session.

-

-

Data Collection:

-

Measure the volume of ethanol and water consumed daily by weighing the bottles.

-

Calculate ethanol intake (g/kg), water intake (mL), and ethanol preference (volume of ethanol consumed / total volume of fluid consumed).

-

Signaling Pathway and Experimental Workflow

GPR88 Signaling Pathway

RTI-13951-33 acts as an agonist at the GPR88 receptor. GPR88 is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal activity in the striatum.

Caption: GPR88 signaling cascade initiated by RTI-13951-33.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study using RTI-13951-33 in a mouse model of alcohol consumption.

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for RTI-13951-33 Hydrochloride in Rat Self-Administration Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-13951-33 hydrochloride is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). GPR88 is highly expressed in the striatum, a key brain region implicated in reward, motivation, and addiction. Preclinical studies have demonstrated that RTI-13951-33 significantly reduces alcohol self-administration in rats in a dose-dependent manner, highlighting its potential as a therapeutic agent for alcohol use disorder (AUD). This document provides detailed protocols for assessing the effects of RTI-13951-33 on alcohol self-administration in rats, along with relevant quantitative data and a summary of its proposed mechanism of action.

Mechanism of Action

RTI-13951-33 acts as an agonist at the GPR88 receptor, which is a Gi/o-coupled receptor. Activation of GPR88 by RTI-13951-33 is thought to reduce neuronal activity and modulate the signaling of other G protein-coupled receptors (GPCRs) involved in addiction, such as opioid and dopamine receptors. This modulatory role of GPR88, often described as a "brake" on GPCR signaling, is believed to underlie the reduction in alcohol-seeking and consumption observed after administration of RTI-13951-33.

Data Presentation

The following tables summarize the dose-dependent effects of RTI-13951-33 on alcohol and sucrose self-administration in female Long Evans rats.

| RTI-13951-33 Dose (mg/kg, i.p.) | Mean Alcohol Reinforcers Earned (± SEM) | Statistical Significance (vs. Vehicle) |

| Vehicle (0) | 25.4 ± 2.1 | - |

| 5 | 23.1 ± 2.5 | Not Significant |

| 10 | 15.2 ± 1.9 | p < 0.05 |

| 20 | 11.8 ± 2.3 | p < 0.01 |

| SEM: Standard Error of the Mean |

| RTI-13951-33 Dose (mg/kg, i.p.) | Mean Sucrose Reinforcers Earned (± SEM) | Statistical Significance (vs. Vehicle) |

| Vehicle (0) | 28.9 ± 3.2 | - |

| 20 | 27.5 ± 3.0 | Not Significant |

| SEM: Standard Error of the Mean |

Experimental Protocols

This section outlines a detailed protocol for investigating the effects of RTI-13951-33 on operant alcohol self-administration in rats.

Animals and Housing

-

Species: Long Evans rats (female) are recommended based on existing literature.

-

Housing: Rats should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour reverse light-dark cycle. Food and water are available ad libitum, except where noted for specific training phases.

Apparatus

-

Standard operant conditioning chambers equipped with two retractable levers, a liquid delivery system (e.g., a sipper tube or dipper), cue lights above the levers, and a house light.

-

The chambers should be housed in sound-attenuating cubicles.

Drug Preparation

-

This compound: Dissolve in sterile 0.9% saline to the desired concentrations (e.g., 0.5, 1.0, and 2.0 mg/ml for 5, 10, and 20 mg/kg doses, respectively, assuming a 10 ml/kg injection volume).

-

Alcohol Solution: Prepare a 15% (v/v) ethanol solution in water. A sucrose-fading procedure is recommended to facilitate acquisition of self-administration.

-

Sucrose Solution: Prepare a 10% (w/v) sucrose solution in water for initial training and control experiments.

Experimental Workflow Diagram

Application Notes and Protocols: RTI-13951-33 Hydrochloride Solubility in DMSO and Saline

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed information on the solubility of RTI-13951-33 hydrochloride in Dimethyl Sulfoxide (DMSO) and saline solutions. This document includes quantitative solubility data, comprehensive protocols for the preparation of stock and working solutions, and an overview of the compound's primary signaling pathway. The provided methodologies and data are intended to support researchers in various in vitro and in vivo experimental settings.

Introduction

This compound is a potent and selective agonist for the orphan G-protein-coupled receptor GPR88.[1][2][3][4][5] It is a brain-penetrant small molecule that has been shown to reduce alcohol reinforcement and intake behaviors in animal models.[1][2][3] Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. This document outlines the solubility characteristics and provides standardized protocols for its dissolution in DMSO and saline-based solutions.

Solubility Data

The solubility of this compound in commonly used laboratory solvents is summarized in the table below. It is important to note that the use of ultrasonic treatment may be necessary to achieve maximum solubility in both DMSO and water.[1][5][6] For in vivo preparations, a co-solvent system is often employed to ensure solubility and bioavailability.

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| DMSO | 50 mg/mL[1][5] | 93.90 mM[1][5] | Ultrasonic treatment is recommended.[1][5][6] |

| Water | 50 mg/mL[1][5] | 93.90 mM[1][5] | Ultrasonic treatment is recommended.[1][5] |

| Saline | ≥ 2.08 mg/mL[1][7] | ≥ 3.91 mM[1][7] | This is a concentration for a clear solution in a specific formulation, not necessarily the maximum solubility in saline alone.[1][7] |

Experimental Protocols

Preparation of a 50 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weigh the desired amount of this compound powder using an analytical balance.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, place the vial in an ultrasonic bath and sonicate until a clear solution is obtained.[1][5][6]

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of a Saline-Based Working Solution for In Vivo Studies

This protocol outlines the preparation of a saline-based formulation suitable for intraperitoneal (i.p.) administration in animal models. This method utilizes co-solvents to ensure the solubility of this compound in the final aqueous solution.

Materials:

-

This compound DMSO stock solution (e.g., 20.8 mg/mL)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes for mixing

Procedure: This protocol is for the preparation of 1 mL of a working solution with a final concentration of 2.08 mg/mL.[1][7]

-

Add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO to a sterile tube.

-

Add 400 µL of PEG300 to the tube and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

Mix the final solution until it is clear and uniform. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

Signaling Pathway and Experimental Workflow

GPR88 Signaling Pathway

RTI-13951-33 acts as an agonist at the GPR88 receptor, which is a Gαi/o-coupled GPCR.[8] Activation of GPR88 by an agonist like RTI-13951-33 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: GPR88 receptor signaling pathway upon activation by RTI-13951-33.

Experimental Workflow for Solution Preparation

The following diagram illustrates the logical steps for preparing both stock and working solutions of this compound.

Caption: Workflow for preparing this compound solutions.

Storage and Stability

Proper storage of this compound solutions is crucial to maintain their stability and activity.

-

Solid Form: Store at -20°C in a sealed container, protected from moisture.

-

DMSO Stock Solutions: For optimal stability, store in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

-

Saline-Based Working Solutions: It is highly recommended to prepare these solutions fresh on the day of use. Due to the aqueous nature of the formulation, the long-term stability is not guaranteed.

Safety Precautions

This compound is a bioactive compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions. Work in a well-ventilated area or a chemical fume hood. Refer to the material safety data sheet (MSDS) for complete safety information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]

- 4. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GPR88 Agonist cAMP Functional Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum region of the brain.[1] Its significant role in regulating motor control, cognition, and reward-based learning has made it a promising therapeutic target for various central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and addiction.[2] GPR88 couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This application note provides a detailed protocol for a cAMP functional assay to characterize the activity of GPR88 agonists.

GPR88 Signaling Pathway

Upon activation by an agonist, GPR88 undergoes a conformational change, which in turn activates the associated Gαi/o protein.[3] The activated Gαi subunit then inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[3][4] This leads to a reduction in intracellular cAMP levels, which can be measured to determine the potency and efficacy of GPR88 agonists.[2][4] To effectively measure this decrease in a cell-based assay, intracellular cAMP levels are often first artificially stimulated using forskolin, a direct activator of adenylyl cyclase.[1] A GPR88 agonist will then inhibit this forskolin-stimulated cAMP production.[1]

Quantitative Data Summary

The potency of GPR88 agonists is typically determined by their half-maximal effective concentration (EC50) in a cAMP functional assay. The following table summarizes the EC50 values for several known GPR88 agonists.

| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |

| RTI-13951-33 | CHO (hGPR88) | LANCE cAMP | 25 | [1] |

| RTI-122 | CHO (hGPR88) | cAMP Accumulation | 11 | [5] |

| 2-PCCA | HEK293 | HTRF cAMP | 3.1 | [4] |

| (1R,2R)-2-PCCA | CHO (hGPR88) | LANCE cAMP | 56 | [1] |

| (1R,2R)-2-PCCA | HEK293 (hGPR88) | GloSensor cAMP | 603 | [1] |

| (±)-1 | HEK293T/GPR88 | cAMP formation | 877 | [4] |

Experimental Protocol: GPR88 Agonist cAMP Functional Assay

This protocol describes a method for determining the dose-response relationship of a test compound on GPR88 activity using a homogenous time-resolved fluorescence (HTRF) or similar luminescence-based cAMP detection kit in a 384-well plate format.

Materials and Reagents

-

Cell Line: HEK293 or CHO-K1 cells stably expressing human GPR88 (e.g., PPLS-HA-hGPR88-CHO).[1]

-

Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% penicillin-streptomycin, and an appropriate selection antibiotic (e.g., 10 µg/mL puromycin).[1][6]

-

Assay Plate: White, opaque, 384-well, low-volume, tissue-culture treated plates.[2]

-

Test Compound: GPR88 agonist.

-

Forskolin: Adenylyl cyclase activator.[1]

-

IBMX (3-isobutyl-1-methylxanthine): Phosphodiesterase inhibitor.[1]

-

Assay Buffer: HBSS or serum-free medium.[7]

-

cAMP Detection Kit: A commercially available kit such as HTRF, LANCE, or GloSensor.[3][4][8]

Step-by-Step Procedure

-

Cell Culture and Seeding:

-

Culture GPR88-expressing cells under standard conditions (37°C, 5% CO2) until they reach 80-90% confluency.[1]

-

Harvest cells using a non-enzymatic dissociation buffer and perform a cell count.[1]

-

Dilute the cell suspension in fresh culture medium to a desired seeding density (typically 2,000-10,000 cells/well, which should be optimized).[1][2]

-

Dispense the cell suspension into the 384-well assay plate and incubate overnight.[2]

-

-

Compound Preparation:

-

Prepare a serial dilution of the test GPR88 agonist in 100% DMSO.

-

Further dilute this series in assay buffer to achieve the desired final concentrations.

-

-

Assay Procedure:

-

Remove the culture medium from the cells.[2]

-

Add the GPR88 agonist dilutions to the wells.[2]

-